3-(6-Hydroxy-naphthalen-2-YL)-benzo[D]isooxazol-6-OL
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Overview
Description
3-(6-HYDROXY-NAPHTHALEN-2-YL)-BENZO[D]ISOOXAZOL-6-OL is a complex organic compound that belongs to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound features a naphthalene moiety, which is a fused pair of benzene rings, and a benzoisoxazole structure. The presence of hydroxyl groups in the naphthalene and isoxazole rings contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-HYDROXY-NAPHTHALEN-2-YL)-BENZO[D]ISOOXAZOL-6-OL typically involves the cyclization of appropriate precursors. One common method includes the reaction of α,β-acetylenic oximes with gold(III) chloride (AuCl₃) as a catalyst under moderate conditions . Another method involves the oxidation of propargylamines to oximes followed by intramolecular cyclization mediated by copper(I) chloride (CuCl) .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The choice of catalysts and reaction conditions can be optimized for higher yields and purity. The use of tert-butyl nitrite or isoamyl nitrite in one-pot synthesis approaches can also be employed for efficient production .
Chemical Reactions Analysis
Types of Reactions
3-(6-HYDROXY-NAPHTHALEN-2-YL)-BENZO[D]ISOOXAZOL-6-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) can be used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of naphthoquinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
3-(6-HYDROXY-NAPHTHALEN-2-YL)-BENZO[D]ISOOXAZOL-6-OL has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in drug discovery and development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(6-HYDROXY-NAPHTHALEN-2-YL)-BENZO[D]ISOOXAZOL-6-OL involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The hydroxyl groups play a crucial role in hydrogen bonding and interactions with biological macromolecules. The isoxazole ring can participate in π-π stacking interactions, enhancing its binding affinity .
Comparison with Similar Compounds
Similar Compounds
- 2-(5-HYDROXY-NAPHTHALEN-1-YL)-1,3-BENZOOXAZOL-6-OL
- 3-{(E)-[(4,6-DIMETHYLPYRIMIDIN-2-YL)IMINO]METHYL}NAPHTHALEN-2-OL
- 1-[(6-ETHOXY-BENZOTHIAZOL-2-YLIMINO)-METHYL]-NAPHTHALEN-2-OL
Uniqueness
3-(6-HYDROXY-NAPHTHALEN-2-YL)-BENZO[D]ISOOXAZOL-6-OL is unique due to its specific structural features, including the combination of naphthalene and benzoisoxazole moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H11NO3 |
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Molecular Weight |
277.27 g/mol |
IUPAC Name |
3-(6-hydroxynaphthalen-2-yl)-1,2-benzoxazol-6-ol |
InChI |
InChI=1S/C17H11NO3/c19-13-4-3-10-7-12(2-1-11(10)8-13)17-15-6-5-14(20)9-16(15)21-18-17/h1-9,19-20H |
InChI Key |
LCGSYJVWLGYWTD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)O)C=C1C3=NOC4=C3C=CC(=C4)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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